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Compound of Interest

Compound Name: 3-Ethylpentane

Cat. No.: B1585240

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 3-ethylpentane. It is intended for
researchers, scientists, and professionals in drug development who require detailed
spectroscopic information for this compound. This document includes tabulated data, detailed
experimental protocols, and visualizations of spectroscopic principles and workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and
Mass Spectrometry for 3-ethylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry of 3-ethylpentane, where three identical ethyl groups are attached to a
central methine group, the molecule exhibits a simplified NMR spectrum.

Table 1: *H NMR Spectroscopic Data for 3-Ethylpentane
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Chemical Shift (8)

Signal Assignment Integration Multiplicity
Ppm
Primary Protons (- )
~0.84 9H Triplet
CHs)
Tertiary Proton (>CH-)  ~1.09 1H Multiplet
Secondary Protons (-
~1.28 6H Quartet

CHz2-)

Data sourced from multiple references, including approximate values.[1][2]

Table 2: 13C NMR Spectroscopic Data for 3-Ethylpentane

Signal Assignment Chemical Shift (8) ppm
Primary Carbons (-CHs) ~11.0
Secondary Carbons (-CHz-) ~25.2
Tertiary Carbon (>CH-) ~42.3

Note: The spectrum is typically proton-decoupled, resulting in singlet peaks for each unique

carbon environment.[3]

Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of 3-ethylpentane is characterized by C-H and C-C bond
vibrations and a notable absence of bands associated with common functional groups.[4]

Table 3: Key IR Absorption Bands for 3-Ethylpentane
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Wavenumber (cm~?)

Vibration Type

Functional Group

~2900 - 3000 C-H Stretch Alkane (CH, CHz, CHs)
~1440 - 1480 C-H Bend (Scissoring) Methylene (-CHz-)
~1370 - 1385 C-H Bend (Symmetric) Methyl (-CHs)

~720 - 750 C-C Skeletal Vibration Alkane Chain

The region below 1500 cm~1 is considered the fingerprint region and is unique to the molecule.

[4]

Mass Spectrometry (MS)

The mass spectrum of 3-ethylpentane is generated through electron ionization, leading to the
formation of a molecular ion and various fragment ions.

Table 4: Major Peaks in the Mass Spectrum of 3-Ethylpentane

m/z (Mass-to-Charge

Proposed Fragment lon Relative Abundance

Ratio)

100 [C7H16]* (Molecular lon) Low

71 [CsH11]* High

57 [CaHo]* Moderate

43 [CsH7]* High (Often Base Peak)
29 [C2Hs]* Moderate

The fragmentation pattern is characteristic of branched alkanes, with cleavage occurring at the
branch points.[5][6][7]

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data
presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra of liquid 3-ethylpentane.
Methodology:

o Sample Preparation: A small amount of 3-ethylpentane (approximately 0.05 mL) is
dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDClIs), inside a
standard 5 mm NMR tube.[2][8] Deuterated solvents are used to avoid overwhelming the
sample signals with solvent protons.[9]

 Internal Standard: A small quantity of tetramethylsilane (TMS) is often added as an internal
standard to calibrate the chemical shift scale to 0.0 ppm.[3]

o Data Acquisition: The NMR tube is placed into the spectrometer's probe.

o For 'H NMR, the instrument is tuned to the proton frequency. A series of radiofrequency
pulses are applied, and the resulting free induction decay (FID) is recorded.

o For 3C NMR, the instrument is tuned to the carbon-13 frequency. A proton-decoupled
pulse sequence is typically used, which irradiates protons, causing the carbon signals to
appear as sharp singlets by removing C-H coupling.[10] Due to the low natural abundance
of 13C, a larger number of scans is usually required to achieve a good signal-to-noise ratio.

o Data Processing: The recorded FID is converted into a spectrum using a Fourier transform.
The spectrum is then phased, baseline-corrected, and referenced to the internal standard.
For *H NMR, the signals are integrated to determine the relative number of protons.[9]

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid 3-ethylpentane.
Methodology:

o Sample Preparation (Neat Liquid Film): This method is ideal for pure liquid samples as it
avoids solvent interference.[11][12]
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Two clean, dry salt plates (typically made of NaCl or KBr, which are transparent to IR
radiation) are obtained from a desiccator.[11]

A single drop of 3-ethylpentane is placed onto the surface of one salt plate.

The second plate is carefully placed on top, spreading the liquid into a thin, uniform film
between the plates.

Data Acquisition: The "sandwich" of salt plates is mounted in the sample holder of the FT-IR
spectrometer.

A background spectrum (of air) is typically run first and automatically subtracted from the
sample spectrum.

The IR beam is passed through the sample, and the instrument records the frequencies at
which radiation is absorbed, generating the infrared spectrum.[12]

Post-Analysis: After analysis, the salt plates are cleaned with a dry solvent (e.g., acetone)
and returned to the desiccator to prevent damage from atmospheric moisture.[11]

Mass Spectrometry (MS)

Obijective: To obtain the electron ionization (El) mass spectrum of 3-ethylpentane.

Methodology:

o Sample Introduction: As 3-ethylpentane is a volatile liquid, a small amount of the sample is

introduced into the mass spectrometer, often via a gas chromatography (GC-MS) system or
a direct insertion probe, where it is vaporized under a high vacuum.[13][14]

lonization (Electron lonization - El): In the ion source, the gaseous 3-ethylpentane
molecules are bombarded by a high-energy beam of electrons (typically 70 eV). This process
ejects an electron from the molecule, creating a positively charged molecular ion ([C7H1e]*).
[13]

Fragmentation: The molecular ion is energetically unstable and often fragments into smaller,
more stable carbocations and neutral radicals. The fragmentation pattern is highly
reproducible and characteristic of the molecule's structure.
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e Mass Analysis: The resulting positively charged ions (both the molecular ion and fragment
ions) are accelerated by an electric field into a mass analyzer. The analyzer, typically a
magnetic sector or a quadrupole, separates the ions based on their mass-to-charge (m/z)
ratio.[13]

» Detection: The separated ions strike a detector, which generates a signal proportional to the
number of ions at each m/z value. This information is compiled to create the mass spectrum,
a plot of relative ion abundance versus m/z.[13]

Data Visualization

The following diagrams, created using the DOT language, illustrate key spectroscopic
relationships and workflows.
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Figure 1: Conceptual Workflow for Spectroscopic Analysis
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Figure 2: Structure-Spectra Correlation for 3-Ethylpentane NMR
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Figure 3: Key Fragmentation Pathways in Mass Spectrometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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